Glutathione

Catalog No.
S528997
CAS No.
70-18-8
M.F
C10H17N3O6S
M. Wt
307.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutathione

CAS Number

70-18-8

Product Name

Glutathione

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C10H17N3O6S

Molecular Weight

307.33 g/mol

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1

InChI Key

RWSXRVCMGQZWBV-WDSKDSINSA-N

SMILES

O=C(O)CNC([C@H](CS)NC(CC[C@@H](C(O)=O)N)=O)=O

Solubility

292.5 mg/mL

Synonyms

gamma L Glu L Cys Gly, gamma L Glutamyl L Cysteinylglycine, gamma-L-Glu-L-Cys-Gly, gamma-L-Glutamyl-L-Cysteinylglycine, Glutathione, Glutathione, Reduced, Reduced Glutathione

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Description

The exact mass of the compound Glutathione is 307.0838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758199. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Defense System

One of the most well-established functions of glutathione is its role as an antioxidant. It helps protect cells from damage caused by free radicals, which are unstable molecules that can damage DNA and other cellular components. Glutathione neutralizes free radicals by donating an electron, rendering them harmless [1]. This function is crucial for maintaining overall cellular health and preventing the development of chronic diseases associated with oxidative stress [2].

  • [1] Glutathione! - PMC - NCBI )
  • [2] 7 health benefits of glutathione - Medical News Today

Detoxification

Glutathione plays a vital role in detoxification by aiding in the elimination of toxins from the body. It binds to various toxins, including heavy metals, pesticides, and pollutants, facilitating their excretion through bile or urine [1]. This process helps protect the body from the harmful effects of these toxins.

  • [1] Glutathione! - PMC - NCBI )

Immune Function

  • [1] Glutathione! - PMC - NCBI )

Potential Therapeutic Applications

Due to its diverse cellular functions, glutathione is being explored for its potential therapeutic applications in various diseases. These include:

  • Neurodegenerative Diseases

    Studies suggest that low glutathione levels may be associated with the development of neurodegenerative diseases like Parkinson's and Alzheimer's disease [1]. Research is ongoing to investigate whether glutathione supplementation could be beneficial in managing these conditions.

  • Liver Disease

    Glutathione plays a crucial role in liver detoxification. Studies are exploring its potential use in treating non-alcoholic fatty liver disease and other liver conditions [2].

  • Cancer

    The role of glutathione in cancer is complex. While it may help protect cells from damage, it may also help cancer cells resist chemotherapy [3]. Research is ongoing to determine the potential therapeutic applications of glutathione in cancer treatment.

  • [1] Glutathione! - PMC - NCBI )

  • [2] The Role of Glutathione in Protecting against the Severe Inflammatory Response Triggered by COVID-19 - MDPI Multidisciplinary Digital Publishing Institute:

  • [3] 7 health benefits of glutathione - Medical News Today

Glutathione is a tripeptide composed of three amino acids: glutamate, cysteine, and glycine, with the chemical formula C10H17N3O6S. It plays a crucial role as an antioxidant in various biological systems, protecting cells from oxidative stress by neutralizing reactive oxygen species, free radicals, and heavy metals. Glutathione exists in two forms: the reduced form (glutathione) and the oxidized form (glutathione disulfide), which can interconvert depending on the cellular environment and oxidative conditions .

, primarily through its thiol group. Key reactions include:

  • Reduction of Peroxides: Glutathione peroxidase catalyzes the reduction of hydrogen peroxide and lipid peroxides using glutathione, converting it to glutathione disulfide in the process .
  • Conjugation Reactions: Glutathione conjugates with electrophilic compounds via glutathione-S-transferases, facilitating detoxification and excretion of harmful substances .
  • Thiol-Disulfide Exchange: Glutathione can form mixed disulfides with proteins, a process known as S-glutathionylation, which plays a role in cellular signaling and protection against oxidative damage .

Glutathione is vital for maintaining redox homeostasis within cells. Its primary biological activities include:

  • Antioxidant Defense: By scavenging free radicals and reactive oxygen species, glutathione protects cellular components from oxidative damage .
  • Detoxification: It aids in the metabolism of xenobiotics and drugs, enhancing their solubility for excretion .
  • Regulation of Cellular Processes: Glutathione is involved in cell signaling pathways and the regulation of apoptosis and cell proliferation .

The biosynthesis of glutathione occurs in two ATP-dependent steps:

  • Formation of Gamma-Glutamylcysteine: The enzyme glutamate-cysteine ligase catalyzes the reaction between L-glutamate and L-cysteine to form gamma-glutamylcysteine. This step is considered the rate-limiting step in glutathione synthesis .
  • Addition of Glycine: The enzyme glutathione synthetase adds glycine to gamma-glutamylcysteine to produce glutathione. Both steps require ATP hydrolysis for energy .

Glutathione has several applications across various fields:

  • Medical: It is used in treatments for conditions related to oxidative stress, such as neurodegenerative diseases and certain cancers .
  • Cosmetic: Glutathione is included in skincare products for its skin-whitening properties and ability to reduce oxidative damage .
  • Nutritional Supplements: It is available as a dietary supplement aimed at enhancing antioxidant defenses and supporting immune function .

Research has shown that glutathione interacts with various biomolecules, influencing their activity:

  • Protein Interactions: Glutathione can modify protein function through S-glutathionylation, affecting signaling pathways and enzymatic activities .
  • Metal Chelation: It binds to metals such as mercury and lead, facilitating their detoxification and removal from the body .
  • Influence on Enzyme Activity: Glutathione-dependent enzymes play critical roles in metabolic pathways by accelerating reactions involving substrates like peroxides and xenobiotics .

Several compounds share similarities with glutathione, but each has unique characteristics:

CompoundStructureKey Features
CysteineAmino acidPrecursor to glutathione; involved in protein synthesis.
N-acetylcysteineModified cysteine derivativeUsed as a mucolytic agent; acts as an antioxidant.
Alpha-lipoic acidDithiol compoundFunctions as an antioxidant; can regenerate other antioxidants including glutathione.
Coenzyme Q10UbiquinoneAntioxidant properties; involved in mitochondrial energy production.

Glutathione's uniqueness lies in its dual role as both an antioxidant and a substrate for various enzymatic reactions that facilitate detoxification processes, making it integral to cellular health and function .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

307.08380644 g/mol

Monoisotopic Mass

307.08380644 g/mol

Heavy Atom Count

20

LogP

-6.4

Appearance

Solid powder

Melting Point

195 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GAN16C9B8O

Sequence

XCG

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 46 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 10 of 56 companies with hazard statement code(s):;
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (90%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Glutathione is a tripeptide comprised of three amino acids (cysteine, glutamic acid, and glycine) present in most mammalian tissue. Glutathione acts as an antioxidant, a free radical scavenger and a detoxifying agent. Glutathione is also important as a cofactor for the enzyme glutathione peroxidase, in the uptake of amino acids, and in the synthesis of leukotrienes. As a substrate for glutathione S-transferase, this agent reacts with a number of harmful chemical species, such as halides, epoxides and free radicals, to form harmless inactive products. In erythrocytes, these reactions prevent oxidative damage through the reduction of methemoglobin and peroxides. Glutathione is also involved in the formation and maintenance of disulfide bonds in proteins and in the transport of amino acids across cell membranes.

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB32 - Glutathione

Mechanism of Action

Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

70-18-8

Absorption Distribution and Excretion

Research suggests that glutathione is not orally bioactive, and that very little of oral glutathione tablets or capsules is actually absorbed by the body.

Wikipedia

Glutathione
Dimethylaniline

Use Classification

Cosmetics -> Reducing

General Manufacturing Information

Glycine, L-.gamma.-glutamyl-L-cysteinyl-: ACTIVE

Dates

Modify: 2023-08-15
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4: Lopes AR, Faleiro F, Rosa IC, Pimentel MS, Trubenbach K, Repolho T, Diniz M, Rosa R. Physiological resilience of a temperate soft coral to ocean warming and acidification. Cell Stress Chaperones. 2018 Jun 11. doi: 10.1007/s12192-018-0919-9. [Epub ahead of print] PubMed PMID: 29948929.
5: Aliarabi H, Fadayifar A, Alimohamady R, Dezfoulian AH. The Effect of Maternal Supplementation of Zinc, Selenium, and Cobalt as Slow-Release Ruminal Bolus in Late Pregnancy on Some Blood Metabolites and Performance of Ewes and Their Lambs. Biol Trace Elem Res. 2018 Jun 15. doi: 10.1007/s12011-018-1409-8. [Epub ahead of print] PubMed PMID: 29948915.
6: Sharma A, Kshetrimayum C, Sadhu HG, Kumar S. Arsenic-induced oxidative stress, cholinesterase activity in the brain of Swiss albino mice, and its amelioration by antioxidants Vitamin E and Coenzyme Q10. Environ Sci Pollut Res Int. 2018 Jun 8. doi: 10.1007/s11356-018-2398-z. [Epub ahead of print] PubMed PMID: 29948670.
7: Canata DAM, Hackenhaar FS, Salomon TB, Schüller ÁK, da Silva GLF, Teixeira C, Benfato MS. Role of asthma and intolerance to acetylsalicylic acid on the redox profile in nasal polyp tissue. Eur Arch Otorhinolaryngol. 2018 Jun 11. doi: 10.1007/s00405-018-5034-0. [Epub ahead of print] PubMed PMID: 29948268.
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11: Wang B, Guo H, Li X, Yue L, Liu H, Zhao L, Bai H, Liu X, Wu X, Qu Y. Adiponectin Attenuates Oxygen-Glucose Deprivation-Induced Mitochondrial Oxidative Injury and Apoptosis in Hippocampal HT22 Cells via the JAK2/STAT3 Pathway. Cell Transplant. 2018 Jan 1:963689718779364. doi: 10.1177/0963689718779364. [Epub ahead of print] PubMed PMID: 29947255.
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13: Al-Osaimi M, El-Ansary A, Al-Daihan S, Bhat RS, Ben Bacha A. Therapeutic and Protective Potency of Bee Pollen Against Neurotoxic Effects Induced by Prenatal Exposure of Rats to Methyl Mercury. J Mol Neurosci. 2018 Jun 26. doi: 10.1007/s12031-018-1107-1. [Epub ahead of print] PubMed PMID: 29946915.
14: Huang LJ, Cheng GX, Khan A, Wei AM, Yu QH, Yang SB, Luo DX, Gong ZH. CaHSP16.4, a small heat shock protein gene in pepper, is involved in heat and drought tolerance. Protoplasma. 2018 Jun 26. doi: 10.1007/s00709-018-1280-7. [Epub ahead of print] PubMed PMID: 29946904.
15: Murakami S, Ono A, Kawasaki A, Takenaga T, Ito T. Taurine attenuates the development of hepatic steatosis through the inhibition of oxidative stress in a model of nonalcoholic fatty liver disease in vivo and in vitro. Amino Acids. 2018 Jun 26. doi: 10.1007/s00726-018-2605-8. [Epub ahead of print] PubMed PMID: 29946793.
16: Raygan F, Rezavandi Z, Bahmani F, Ostadmohammadi V, Mansournia MA, Tajabadi-Ebrahimi M, Borzabadi S, Asemi Z. The effects of probiotic supplementation on metabolic status in type 2 diabetic patients with coronary heart disease. Diabetol Metab Syndr. 2018 Jun 19;10:51. doi: 10.1186/s13098-018-0353-2. eCollection 2018. PubMed PMID: 29946368; PubMed Central PMCID: PMC6008939.
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18: Bai Y, Li J, Zhao P, Li Y, Li M, Feng S, Qin Y, Tian Y, Zhou T. A Chinese Herbal Formula Ameliorates Pulmonary Fibrosis by Inhibiting Oxidative Stress via Upregulating Nrf2. Front Pharmacol. 2018 Jun 12;9:628. doi: 10.3389/fphar.2018.00628. eCollection 2018. PubMed PMID: 29946261; PubMed Central PMCID: PMC6005894.
19: Jung YS, Weon JB, Yang WS, Ryu G, Ma CJ. Neuroprotective effects of Magnoliae Flos extract in mouse hippocampal neuronal cells. Sci Rep. 2018 Jun 26;8(1):9693. doi: 10.1038/s41598-018-28055-z. PubMed PMID: 29946137.
20: Zhao G, Hou N, Cai SA, Liu XW, Li AQ, Cheng CF, Huang Y, Li LR, Mai YP, Liu SM, Ou CW, Xiong ZY, Chen XH, Luo CF, Chen MS. Contributions of Nrf2 to puerarin prevent cardiac hypertrophy and its metabolic enzymes expression in rats. J Pharmacol Exp Ther. 2018 Jun 26. pii: jpet.118.248369. doi: 10.1124/jpet.118.248369. [Epub ahead of print] PubMed PMID: 29945930.

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